4-Tert-butylbenzene-1,3-diamine

Description

Significance of Aromatic Diamine Scaffolds in Advanced Chemical Science

Aromatic diamines are a class of organic compounds characterized by the presence of two amine functional groups attached to an aromatic ring. wikipedia.org This structural motif imparts a unique combination of rigidity, thermal stability, and reactivity, making them indispensable in various sectors of chemical science. tri-iso.comscispace.com They are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyureas, which are valued for their exceptional heat resistance, mechanical strength, and chemical inertness. tri-iso.comkoreascience.krevonik.com

The reactivity of the amine groups allows for the formation of strong, stable linkages with other monomers, such as dianhydrides or isocyanates, to create robust polymer backbones. tri-iso.comkoreascience.kr This has led to their widespread use in the aerospace, electronics, and automotive industries for applications ranging from insulating films and protective coatings to advanced composite materials. koreascience.krevonik.comssa-corp.commetalsuppliersonline.comsiliconsteelalloys.comhempel-metals.co.uk Furthermore, the aromatic core of these diamines contributes to properties like redox activity and electrical conductivity in the resulting polymers, opening avenues for their use in sensors, energy-conversion devices, and anti-corrosion coatings. scispace.comresearchgate.net The ability to modify the aromatic ring with various substituents allows for the fine-tuning of the final material's properties, making aromatic diamines a versatile platform for materials innovation. mdpi.com

Structural Attributes and Foundational Chemical Importance of 4-Tert-butylbenzene-1,3-diamine

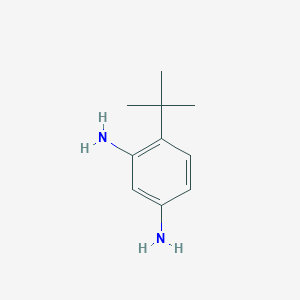

This compound, a specific substituted aromatic diamine, possesses distinct structural features that influence its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with two amine (-NH2) groups at positions 1 and 3, and a bulky tert-butyl group (-C(CH3)3) at position 4. sigmaaldrich.comuni.lu

The presence of the tert-butyl group is of particular significance. This large, non-polar substituent introduces steric hindrance, which can affect the reactivity of the adjacent amine groups. This steric bulk can also disrupt the close packing of polymer chains, which in turn can increase the solubility of the resulting polymers and enhance their processability. koreascience.kr Furthermore, the electron-donating nature of the tert-butyl group can influence the electron density of the aromatic ring and the basicity of the amine groups, thereby modulating their reactivity in polymerization reactions. tiktok.com

The meta-orientation of the two amine groups on the benzene ring influences the geometry and flexibility of the polymer chains formed from this monomer. This specific arrangement impacts the physical and mechanical properties of the resulting materials. The foundational chemical importance of this compound lies in its potential to create polymers with a unique balance of properties, including improved solubility and modified thermal characteristics, due to its specific substitution pattern. koreascience.kr

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

| Property | This compound |

| CAS Number | 10362-14-8 sigmaaldrich.com |

| Molecular Formula | C10H16N2 sigmaaldrich.comuni.lu |

| Molecular Weight | 164.25 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

Overview of Current Research Trajectories and Future Prospects for this compound-Centric Studies

Current research involving aromatic diamines is focused on the development of new materials with tailored properties for specific advanced applications. For compounds like this compound, research trajectories are likely centered on its use as a monomer to synthesize novel polymers. The incorporation of the tert-butyl group is a strategy to enhance the solubility of traditionally intractable aromatic polymers like polyimides, without significantly compromising their desirable thermal stability. koreascience.kr

Studies are exploring how the introduction of bulky side groups, such as the tert-butyl group, can create polymers with increased free volume. mdpi.com This can lead to materials with lower dielectric constants, making them suitable for microelectronics applications, and improved gas permeability, which is relevant for membrane-based separation technologies. For instance, research on a similar diamine containing a tert-butyl group demonstrated the synthesis of flexible and colorless polyimide films, a desirable characteristic for flexible electronics. koreascience.kr

Future prospects for this compound-centric studies lie in a deeper exploration of its potential in high-performance materials. This includes its use in creating soluble polyimides for advanced coatings and films, as a curing agent for epoxy resins to enhance toughness and modify thermal properties, and in the synthesis of novel polyamides and other condensation polymers. evonik.comnih.gov Further investigation into the structure-property relationships of polymers derived from this diamine will be crucial for unlocking its full potential in materials science. The continued interest in developing bio-based diamines for a more sustainable plastics industry also highlights the ongoing importance of diamine chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQJDZQPICZGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600942 | |

| Record name | 4-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10362-14-8 | |

| Record name | 4-tert-Butylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butylbenzene 1,3 Diamine and Its Structural Analogues

De Novo Synthetic Routes for 4-Tert-butylbenzene-1,3-diamine

While the most common approaches to synthesizing substituted phenylenediamines commence with a pre-existing benzene (B151609) ring, de novo synthesis, which builds the aromatic ring from acyclic precursors, offers an alternative pathway. One such strategy for the parent m-phenylenediamine (B132917) involves the use of m-phthalodinitrile as a starting material. This method proceeds through a two-step reaction sequence involving catalytic hydrolysis and amidation, followed by a Hofmann degradation. orgsyn.org This approach is notable as it avoids the use of nitration and hydrogenation steps, which can present safety and environmental challenges. orgsyn.org

Adapting this de novo strategy for this compound would necessitate the synthesis of 4-tert-butyl-m-phthalodinitrile. While specific literature for this precursor is scarce, the general principles of nitrile chemistry could potentially be applied.

Strategic Introduction of Amine Functionalities onto Precursor tert-Butylbenzene (B1681246) Derivatives

A more conventional and widely documented approach to the synthesis of this compound involves the introduction of amine functionalities onto a tert-butylbenzene precursor. This is typically achieved through a two-step process: dinitration followed by reduction.

The initial step is the Friedel-Crafts alkylation of benzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to yield tert-butylbenzene. aklectures.com The subsequent dinitration of tert-butylbenzene is a critical step where regioselectivity is paramount. The tert-butyl group is an ortho-, para-director; however, under forcing nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids), dinitration can be achieved. The primary product of this reaction is 1,3-dinitro-4-tert-butylbenzene.

The final step is the reduction of the dinitro compound to the corresponding diamine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common and effective method. youtube.comyoutube.com Chemical reduction methods, for instance, using metals like tin or iron in acidic media, also provide a viable route to the desired diamine. youtube.com

Synthesis of Related tert-Butyl-Substituted Benzene Diamines for Comparative Investigations

The synthesis of structural isomers and more highly substituted analogues of this compound is crucial for comparative studies, allowing for a deeper understanding of structure-property relationships.

Synthesis of 4-(tert-Butyl)benzene-1,2-diamine and Positional Isomers

4-(tert-Butyl)benzene-1,2-diamine, a key positional isomer, can be synthesized from o-tert-butylaniline or o-tert-butylnitrobenzene. The latter can be prepared and then subjected to reduction to form the corresponding aniline. Subsequent nitration and reduction of the second nitro group would yield the desired 1,2-diamine. A more direct route involves the partial reduction of 2,4-dinitro-tert-butylbenzene. The synthesis of 4-bromo-o-phenylenediamine has been achieved by the bromination of o-phenylenediamine (B120857) using sodium bromide and hydrogen peroxide, followed by hydrolysis, a method that could potentially be adapted. google.com 4-(tert-Butyl)-o-phenylenediamine is also noted as a co-catalyst in polymerization reactions. fishersci.com

Synthesis of 4,6-Di-tert-butylbenzene-1,3-diamine (B2678628) and Higher Substituted Congeners

The introduction of a second tert-butyl group onto the benzene ring to form 4,6-di-tert-butylbenzene-1,3-diamine requires a multi-step synthetic sequence. One plausible route begins with the di-tert-butylation of a suitable benzene derivative. For instance, the Friedel-Crafts alkylation of an activated benzene ring can lead to the introduction of multiple tert-butyl groups. cerritos.edu Following the formation of the di-tert-butylated scaffold, the introduction of the amino groups would again rely on nitration and subsequent reduction. The synthesis of related compounds, such as 2,6-di-tert-butyl-4-methylphenol, involves the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine, followed by hydrogenation, showcasing methods for creating highly substituted aromatic rings. google.com

Optimization of Reaction Pathways and Conditions for Regio- and Chemoselective Synthesis

The efficiency and selectivity of the synthetic routes to this compound and its analogues are highly dependent on the reaction conditions. For the dinitration of tert-butylbenzene, the ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical parameters that must be controlled to maximize the yield of the desired 1,3-dinitro isomer and minimize the formation of other isomers.

In the reduction of the dinitro precursor, chemoselectivity is a key consideration, especially if other reducible functional groups are present in the molecule. Catalytic transfer hydrogenation (CTH) has emerged as a powerful and often milder alternative to traditional catalytic hydrogenation with molecular hydrogen. nih.govrsc.orgresearchgate.net This technique utilizes a hydrogen donor, such as formic acid or sodium borohydride, in the presence of a catalyst, often palladium-based. nih.govnih.gov CTH can offer improved selectivity and is often performed under milder conditions, which can be advantageous for complex molecules. The choice of catalyst, solvent, and hydrogen donor can be optimized to achieve high yields and purity of the final diamine product. For instance, PdO/TiO2 has been shown to be a highly efficient catalyst for the reduction of nitrobenzene (B124822) in the presence of NaBH4. nih.gov

Stereochemical Control in the Preparation of Chiral Derivatives of this compound

The preparation of chiral, non-racemic derivatives of this compound presents a significant synthetic challenge, as the parent molecule is achiral. The introduction of chirality would require either the use of a chiral starting material or an asymmetric transformation. To date, there is no specific literature detailing the stereocontrolled synthesis of chiral derivatives of this compound.

However, general strategies for the asymmetric synthesis of diamines could potentially be adapted. For example, rhodium-catalyzed asymmetric allylic amination has been used to synthesize chiral enynyl amines with high enantioselectivity. acs.orgacs.org Such methods, which employ chiral ligands to control the stereochemical outcome of the reaction, could, in principle, be applied to a suitably functionalized precursor of this compound to introduce a stereocenter. Another potential avenue is the asymmetric amination of a prochiral substituted benzene derivative, although this remains a largely unexplored area for this specific scaffold.

Chemical Reactivity and Transformation Mechanisms of 4 Tert Butylbenzene 1,3 Diamine

Nucleophilic Reactivity and Derivatization at the Amine Centers of 4-Tert-butylbenzene-1,3-diamine

The primary amine groups (-NH₂) at the 1 and 3 positions are the principal sites of nucleophilic reactivity in this compound. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, leading to a variety of derivatization reactions. Common transformations include acylation, alkylation, and condensation reactions.

The amine groups are known to participate in nucleophilic substitution and acylation reactions. vulcanchem.com For instance, reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding N,N'-diacylated products. Similarly, these amines can undergo reactions with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. The reactivity of these amine centers is fundamental to the synthesis of more complex molecules, such as polymers and specialized chemical intermediates.

Electrophilic Aromatic Substitution Patterns on the tert-Butylbenzene-1,3-diamine Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho-, para-directing effects of the two amine substituents. The tert-butyl group, also an activating ortho-, para-director, contributes to this high reactivity, albeit to a lesser extent than the amines. stackexchange.comvaia.com

The directing effects of the substituents converge to strongly favor substitution at specific positions:

Position 2: This position is ortho to both amine groups, making it exceptionally activated and a likely site for electrophilic attack.

Position 6: This position is ortho to the amine at C1 and para to the amine at C3, also rendering it highly activated.

Position 5: This position is ortho to the amine at C3 and para to the amine at C1. However, it is also ortho to the bulky tert-butyl group, which will sterically hinder the approach of many electrophiles. numberanalytics.comlibretexts.org

Therefore, electrophilic substitution is predicted to occur predominantly at the 2- and 6-positions, which are ortho to the amine groups and meta to the tert-butyl group. The steric hindrance from the tert-butyl group at position 4 significantly disfavors substitution at the adjacent position 5. vaia.com

Oxidative and Reductive Transformation Pathways of this compound

Reductive Pathways: The most significant reductive transformation involving this class of compounds is the synthesis of this compound itself. The industrial synthesis route typically involves the dinitration of tert-butylbenzene (B1681246) to produce 4-tert-butyl-1,3-dinitrobenzene, followed by the catalytic hydrogenation of the two nitro groups to form the diamine. vulcanchem.com This reduction is commonly achieved using hydrogen gas with a metal catalyst, such as palladium, platinum, or Raney nickel. vulcanchem.com

Oxidative Pathways: Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including colored quinone-imines and polymeric materials. The specific outcome depends on the oxidant and reaction conditions. While detailed studies on the oxidation of this compound are not widely published, the presence of two activating amine groups suggests a high susceptibility to oxidative polymerization. The tert-butyl group may provide some steric protection, potentially slowing the rate of oxidation compared to less hindered diamines. nih.gov

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group exerts a profound influence on both the speed and outcome of reactions involving this compound through a combination of electronic and steric effects.

Electronic Effects: As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect and hyperconjugation. stackexchange.commdpi.com This donation of electron density slightly activates the aromatic ring towards electrophilic attack, reinforcing the much stronger activation provided by the amine groups. stackexchange.com In studies on related compounds, the electron-donating character of the tert-butyl group has been shown to influence the electron density at reactive centers. mdpi.com

Steric Effects: The most significant impact of the tert-butyl group is its steric bulk. numberanalytics.comnih.gov This large group physically obstructs the adjacent ortho-positions (in this case, position 5 on the ring), making it difficult for incoming reagents to attack there. vaia.com This steric hindrance is a key factor in controlling the regioselectivity of electrophilic aromatic substitution, strongly favoring attack at the less hindered positions (2 and 6). In the nitration of tert-butylbenzene, for example, the yield of the para product is significantly higher than the ortho product due to the steric hindrance of the tert-butyl group. libretexts.org

The table below illustrates the directing effect of various substituents in the nitration of monosubstituted benzenes, highlighting the steric influence of the tert-butyl group.

| Substituent | Relative Rate of Nitration (Benzene = 1) | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| -H | 1.0 | - | - | - |

| -CH₃ | 25 | 58.5 | 4.5 | 37 |

| -C(CH₃)₃ | 16 | 16 | 8 | 75 |

| -Cl | 0.033 | 30 | 1 | 69 |

| Data sourced from studies on the nitration of monosubstituted benzenes. While not directly for the diamine, it demonstrates the steric effect of the tert-butyl group on product distribution. libretexts.org |

This steric hindrance can also affect the kinetics of reactions at the amine centers, potentially slowing down derivatization reactions if the reagent is particularly bulky.

Detailed Mechanistic Elucidation of Key Reactions Involving this compound

The primary reactions of this compound are electrophilic aromatic substitutions. The mechanism for these reactions follows a well-established two-step pathway. msu.edu

Mechanism for Electrophilic Aromatic Substitution:

Formation of the Sigma Complex (Arenium Ion): In the initial, rate-determining step, the electrophile (E⁺) attacks the electron-rich aromatic ring. The π electrons of the ring form a new sigma bond with the electrophile, creating a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu For this compound, the attack is directed to the positions most activated by the amine groups (positions 2 and 6). The positive charge of the arenium ion is delocalized over the ring and, importantly, onto the nitrogen atoms of the amine groups, which provides significant stabilization.

Deprotonation and Re-aromatization: In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. vaia.com This restores the aromatic π system, yielding the final substituted product.

A key example is the Friedel-Crafts reaction, although the free amine groups would need to be protected first as they can react with the Lewis acid catalyst. Assuming protection, the mechanism would proceed as described above, with the bulky tert-butyl group sterically directing the incoming electrophile away from position 5. msu.educerritos.edu The synthesis of the diamine itself via reduction of 4-tert-butyl-1,3-dinitrobenzene involves the catalytic transfer of hydrogen atoms to the nitro groups, typically on the surface of a metal catalyst, leading to the formation of the amine groups and water. vulcanchem.com

Applications of 4 Tert Butylbenzene 1,3 Diamine in Polymer and Advanced Materials Science

Advanced Polyimide Synthesis Utilizing 4-Tert-butylbenzene-1,3-diamine as a Monomer

The incorporation of this compound as a monomer in polyimide synthesis is a key strategy for developing advanced materials with tailored properties, especially for membrane-based applications. The bulky and asymmetric nature of the tert-butyl group disrupts the efficient packing of polymer chains, leading to materials with enhanced solubility and modified physical properties.

Aromatic polyimides synthesized from this diamine are typically prepared via a two-step polycondensation reaction. The first step involves the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization. koreascience.kr The resulting polyimides can be cast into flexible and often transparent films. koreascience.kr

Impact of the this compound Moiety on Polymer Thermal Stability and Transitions

The introduction of the pendant tert-butyl group into the polyimide backbone has a notable effect on the polymer's thermal properties. While high-performance aromatic polyimides are known for their exceptional heat resistance, the presence of bulky aliphatic groups like tert-butyl can influence thermal stability.

Thermogravimetric analysis (TGA) of polyimides containing tert-butyl groups often shows a slight decrease in the initial decomposition temperature compared to their non-substituted counterparts. koreascience.kr This is attributed to the less efficient macromolecular packing and the introduction of C-C and C-H bonds that are more susceptible to thermal degradation than the aromatic imide structure. koreascience.kr For instance, a polyimide prepared from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) begins to degrade around 400°C, a lower temperature attributed to the combined effect of the 6F linkage and the pendant tert-butyl group. koreascience.kr

However, these polymers still exhibit high glass transition temperatures (Tg), often well above 250°C, indicating that they retain rigidity and dimensional stability at elevated temperatures. The bulky group restricts the rotational mobility of the polymer chains, which contributes to maintaining a high Tg.

Role of Bulky Diamine Structures in Tailoring Fractional Free Volume in Polyimide Membranes

One of the most significant consequences of incorporating monomers like this compound is the ability to engineer the fractional free volume (FFV) of the resulting polyimide membranes. FFV refers to the fraction of the total volume that is not occupied by the polymer chains themselves. This "empty" space is crucial for applications involving the transport of small molecules, such as gas separation.

The introduction of large, bulky side groups like the tert-butyl moiety physically hinders the polymer chains from packing closely together. This inefficient packing leads to an increase in the average distance between polymer chains (d-spacing) and a corresponding increase in the FFV. Research on various polyimides has consistently shown that increasing the bulkiness of the monomer units leads to higher FFV. rsc.org This principle is fundamental to designing polymers for membrane gas separation, as the FFV has a direct and profound impact on gas permeability.

Structure-Property Relationships Governing Gas Transport and Separation Performance in this compound-Based Polyimides

The gas transport properties of polyimide membranes are intrinsically linked to the FFV and the rigidity of the polymer matrix. The use of bulky diamines like this compound is a deliberate strategy to enhance gas permeability.

Permeability: An increase in FFV creates more and larger pathways for gas molecules to diffuse through the membrane, leading to a significant increase in gas permeability coefficients. Studies on polyimides derived from dianhydrides and diamines with bulky substituents have demonstrated a clear trend where higher FFV results in higher permeability for gases like CO₂, O₂, N₂, and CH₄. researchgate.net

Selectivity: While permeability generally increases with FFV, the effect on selectivity (the ability to separate one gas from another) is more complex. Often, a trade-off exists where highly permeable polymers exhibit lower selectivity. This is because larger free volume elements can be less size-discriminating. However, the rigidity of the polyimide backbone, enhanced by the bulky groups that prevent chain rearrangement, helps to maintain a distribution of free volume elements that can still effectively sieve gas molecules based on their kinetic diameters. This allows for the development of membranes that can overcome the traditional permeability/selectivity trade-off. For example, polyimides with ortho-methyl substituents on the diamine have shown improved CO₂ permeability while maintaining good CO₂/CH₄ selectivity. rsc.org

The table below, based on data from analogous systems, illustrates the effect of bulky monomer structures on gas separation properties.

Data adapted from studies on polyimides derived from 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (TBAPB), a structurally related bulky diamine, to illustrate the principles described. researchgate.net The values demonstrate how changing the dianhydride component (PMDA, BPDA, 6FDA) while keeping the bulky diamine constant alters FFV and gas transport properties.

Development of Novel Polyamides Incorporating this compound Units

While its use in polyimides is well-documented for membrane applications, the integration of this compound into aromatic polyamides (aramids) is a less explored but promising area. Aramids are renowned for their exceptional thermal stability and mechanical strength, properties that arise from their rigid backbones and strong intermolecular hydrogen bonding between amide groups. nih.gov

The standard synthesis route for these polyamides involves a low-temperature polycondensation reaction between a diamine and a diacid chloride in a polar aprotic solvent. mdpi.com Introducing a monomer like this compound into an aramid structure would be expected to have several key effects:

Improved Solubility: A major challenge with conventional aramids is their poor solubility, which complicates processing. The bulky, non-polar tert-butyl group would disrupt the regular chain packing and interfere with the extensive hydrogen bonding, thereby increasing the polymer's solubility in organic solvents. ntu.edu.tw This is a common strategy to make high-performance polymers more processable. ntu.edu.tw

Modified Mechanical Properties: The disruption of hydrogen bonding and chain packing would likely lead to a decrease in tensile strength and modulus compared to non-substituted aramids like poly(m-phenylene isophthalamide). However, it could potentially increase the elongation at break, resulting in tougher, more flexible materials. ncl.res.in

Thermal Properties: The glass transition temperature (Tg) of these modified polyamides would likely remain high due to the inherent rigidity of the aromatic backbone. However, similar to polyimides, the onset temperature for thermal decomposition might be slightly reduced due to the presence of the aliphatic tert-butyl group. researchgate.net

Research into polyamides functionalized with tert-butyltriphenylamine groups has shown that such polymers can be readily soluble, form tough films, and exhibit high glass transition temperatures (282-320°C) and decomposition temperatures above 450°C. ntu.edu.tw

Integration of this compound and its Derivatives into Polybenzoxazine Systems

Polybenzoxazines are a class of phenolic thermosetting resins that offer significant advantages, including near-zero shrinkage upon curing, low water absorption, high thermal stability, and excellent flame retardancy. researchgate.net Conventionally, benzoxazine (B1645224) monomers are synthesized from a phenol (B47542), a primary amine, and formaldehyde (B43269).

A more recent and innovative approach involves the use of aromatic diamines instead of monoamines. researchgate.net In this strategy, an aromatic diamine like this compound can be reacted with a phenol and formaldehyde to create a bis-benzoxazine monomer. This monomer contains two polymerizable benzoxazine rings linked by the diamine's central aromatic core.

The key advantages of using a diamine-based monomer include:

Higher Crosslink Density: Upon thermal curing, the two benzoxazine rings on each monomer unit open and polymerize, leading to a highly crosslinked network. This results in materials with enhanced thermal stability and mechanical stiffness compared to thermosets derived from monofunctional amines or even many bisphenol-based benzoxazines. researchgate.net

Tailored Properties: The properties of the final thermoset are directly influenced by the structure of the diamine. Using this compound would introduce rigidity and bulk into the crosslinked network, potentially increasing the Tg and modifying the mechanical properties of the final material. Studies on various aromatic diamine-based benzoxazines have shown that the backbone structure significantly affects the curing behavior and the thermal and flammability properties of the resulting polymers. researchgate.net

Exploration of this compound as a Monomer for Other Polymer Architectures

The reactivity of the two amine functional groups in this compound makes it a versatile building block for various other polymer systems beyond those already discussed. One of the most important applications for aromatic diamines is as curing agents, or hardeners, for epoxy resins. threebond.co.jp

In this role, the active hydrogen atoms on the primary amine groups of the diamine react with the epoxide rings of the epoxy resin in a step-growth polymerization. threebond.co.jp This reaction forms a rigid, three-dimensional, crosslinked thermoset network. Aromatic amines are known to produce cured epoxy systems with higher heat resistance and chemical resistance compared to aliphatic amine curing agents. threebond.co.jp

The specific structure of this compound would influence the curing process and final properties:

Curing Profile: Aromatic amines generally have lower reactivity than aliphatic amines and often require elevated temperatures to achieve full cure. The steric hindrance from the bulky tert-butyl group adjacent to one of the amine groups might further moderate the reactivity, potentially leading to a longer pot life, which can be advantageous for processing.

Catalytic Applications of 4 Tert Butylbenzene 1,3 Diamine and Its Derivatives

Utilization as Ligands in Transition Metal-Catalyzed Organic Reactions

While extensive research has been conducted on phenylenediamine isomers as ligands, particularly the 1,2- and 1,4-isomers, the application of 4-tert-butylbenzene-1,3-diamine as a ligand in transition metal-catalyzed reactions is a more specialized area of investigation. The arrangement of the two amino groups in a 1,3-relationship, combined with the bulky tert-butyl group, allows for the formation of metal complexes with distinct coordination geometries and electronic environments around the metal center.

Although specific studies detailing the use of this compound in this capacity are not abundant in publicly available literature, the broader class of substituted 1,3-phenylenediamines has been explored as ligands. These ligands can coordinate to a variety of transition metals, including but not limited to palladium, ruthenium, copper, and iridium. The resulting metal complexes have the potential to catalyze a range of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalizations. The tert-butyl group at the 4-position can enhance the solubility of the resulting metal complexes in organic solvents and sterically influence the access of substrates to the catalytic center, potentially leading to improved selectivity in certain reactions. Further research into the synthesis and catalytic evaluation of transition metal complexes featuring this compound is a promising avenue for the development of novel and efficient catalysts.

Organocatalytic Properties and Applications of this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. Chiral diamines are a cornerstone of this field, and derivatives of this compound have shown promise in this domain. These derivatives can be designed to create a specific chiral environment, enabling the enantioselective synthesis of valuable molecules.

One notable application is in the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction. A study demonstrated the design and synthesis of 1,3-diamine-derived catalysts for this purpose. These catalysts, which feature a primary and a tertiary amine in a 1,3-relationship, were found to effectively catalyze the reaction between ketones and imines in the presence of an acid co-catalyst. The results indicated that the two amine groups work in a cooperative manner to facilitate the reaction with high enantioselectivity. nih.gov

The general structure of the 1,3-diamine catalyst and its performance in the Mannich reaction are summarized in the tables below.

Table 1: Structure of a 1,3-Diamine Derived Organocatalyst

| Catalyst | Structure |

| 1a | A chiral 1,3-diamine derivative designed for asymmetric catalysis. |

Table 2: Enantioselective Mannich Reaction of Ketones Catalyzed by a 1,3-Diamine Derivative

| Entry | Ketone | Imine | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cyclohexanone | N-Boc-p-anisylimine | Corresponding Mannich product | 95 | 98:2 |

| 2 | Acetone | N-Boc-p-anisylimine | Corresponding Mannich product | 88 | 97:3 |

| 3 | 2-Pentanone | N-Boc-p-anisylimine | Corresponding Mannich product | 92 | 96:4 |

Data sourced from a study on 1,3-diamine-derived catalysts in asymmetric Mannich reactions. nih.gov

These findings underscore the potential of chiral derivatives of 1,3-diamines, including those based on the this compound scaffold, as powerful tools in asymmetric synthesis. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol in a variety of organic transformations.

Co-catalytic Roles in Polymerization Processes, Emphasizing Related Diamine Structures

Aromatic diamines can function as modifiers or activators in certain polymerization systems, such as those involving Ziegler-Natta catalysts. wikipedia.org In these systems, electron donor compounds are often added to improve the stereospecificity of the resulting polymer. google.com The nitrogen atoms of the diamine can coordinate to the metal center of the catalyst, influencing its activity and selectivity. The steric bulk of the tert-butyl group in this compound could potentially modulate the accessibility of the monomer to the active site, thereby affecting the microstructure of the polymer chain.

Furthermore, aromatic diamines can be used as monomers for the synthesis of novel polymers through oxidative polymerization. nih.gov These polymers often exhibit interesting electronic and thermal properties. While this is a different role from that of a co-catalyst, it highlights the versatility of aromatic diamines in polymer science. The specific substitution pattern of this compound could lead to polymers with unique architectures and functionalities.

It is important to note that the isomeric 4-tert-butyl-1,2-phenylenediamine has been mentioned as a co-catalyst for the polymerization of o-phenylenediamine (B120857) and its derivatives. This suggests that substituted phenylenediamines can indeed play a co-catalytic role, and further investigation into the 1,3-isomer in various polymerization systems would be a worthwhile endeavor.

Kinetic and Mechanistic Investigations of Catalytic Systems Incorporating this compound

A thorough understanding of the kinetics and mechanism of a catalytic reaction is paramount for its optimization and rational improvement. For catalytic systems involving this compound and its derivatives, such investigations would provide valuable insights into the role of the catalyst.

While specific kinetic and mechanistic studies on catalytic reactions employing this compound are not extensively documented, the methodologies for such investigations are well-established. For instance, in the context of the organocatalytic Mannich reactions mentioned earlier, kinetic studies could be performed to determine the reaction order with respect to the catalyst, ketone, imine, and acid co-catalyst. nih.gov This information would help to elucidate the rate-determining step of the reaction and the composition of the catalytically active species.

Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to identify and characterize reaction intermediates. For example, in a palladium-catalyzed diamination reaction (though not with the specific diamine ), NMR spectroscopy was used to detect the formation of a palladium-diamine complex, providing crucial evidence for the proposed reaction mechanism. nih.gov

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for mechanistic investigations. nih.gov DFT studies could be used to model the transition states of the reaction, calculate activation energies, and visualize the interactions between the catalyst and the substrates. This would provide a molecular-level understanding of how the structure of the this compound derivative influences its catalytic activity and selectivity.

Computational and Theoretical Investigations of 4 Tert Butylbenzene 1,3 Diamine

Electronic Structure Analysis and Reactivity Prediction via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 4-tert-butylbenzene-1,3-diamine. These calculations provide insights into the distribution of electrons within the molecule, the energies of its frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Theoretical studies on substituted anilines have shown that the nature of the substituents significantly influences the electronic properties of the benzene (B151609) ring and the amino groups. afit.eduwikipedia.org For this compound, the electron-donating amino groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bulky tert-butyl group, while primarily considered sterically influential, also possesses mild electron-donating character through hyperconjugation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's excitability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms of the amino groups, consistent with their electron-donating nature. The LUMO is anticipated to be distributed over the aromatic ring. DFT calculations on similar aromatic amines suggest that the introduction of amino groups raises the HOMO energy level, while the effect on the LUMO is less pronounced, leading to a reduced HOMO-LUMO gap compared to unsubstituted benzene. researchgate.net The tert-butyl group would likely cause a slight increase in the HOMO energy as well.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 to -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 to 2.5 D | Indicates overall polarity of the molecule |

Note: These values are estimations based on theoretical calculations of structurally similar substituted anilines and have not been experimentally verified for this compound.

Natural Bond Orbital (NBO) analysis is another computational technique that can provide a more detailed picture of the electronic structure by describing the bonding in terms of localized electron-pair bonds. nih.gov NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions within the molecule, offering a deeper understanding of the substituent effects.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound is primarily associated with the rotation of the amino groups and the tert-butyl group. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, which corresponds to the global minimum on the potential energy surface.

The rotation of the C-N bonds of the amino groups and the C-C bond of the tert-butyl group are the main degrees of freedom. The bulky tert-butyl group can influence the preferred orientation of the adjacent amino group through steric hindrance. Computational methods can be used to calculate the energy barrier for these rotations and to determine the most stable conformers.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. wikipedia.org By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. This information is valuable for understanding how the molecule behaves in different environments, such as in solution or in a biological system.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models are widely used in drug discovery and materials science for the design of new molecules with desired properties.

For this compound, QSAR models could be developed to predict its potential biological activities, such as its interaction with specific enzymes or receptors. QSPR models could be used to predict its physicochemical properties, such as solubility, boiling point, and partition coefficient.

The development of a QSAR/QSPR model involves several steps:

Data Set Selection: A set of molecules with known activities or properties is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic.

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the molecular descriptors to the activity or property of interest.

Model Validation: The predictive ability of the model is assessed using various statistical techniques.

Theoretical Modeling of Steric Hindrance Effects on Molecular Interactions and Crystal Packing

The tert-butyl group in this compound exerts a significant steric effect that influences its intermolecular interactions and how the molecules pack in the solid state. Theoretical modeling can be used to understand and predict these steric hindrance effects.

In terms of intermolecular interactions, the bulky tert-butyl group can shield the adjacent amino group, hindering its ability to form hydrogen bonds. This can have a profound impact on the compound's solubility and its interactions with other molecules.

The crystal packing of a molecule is determined by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions. The shape of the molecule and the presence of bulky substituents play a crucial role in determining the most stable crystal structure.

Advanced Characterization Techniques for 4 Tert Butylbenzene 1,3 Diamine and Derived Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-tert-butylbenzene-1,3-diamine and the polymers it forms. These methods probe the molecular and electronic environment of atoms, providing a detailed structural fingerprint.

High-resolution NMR spectroscopy is a primary tool for the structural verification of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For this compound, the ¹H NMR spectrum exhibits characteristic signals. The nine equivalent protons of the tert-butyl group typically produce a sharp singlet peak, while the protons on the aromatic ring appear as a more complex multiplet in the aromatic region of the spectrum. The protons of the two amine groups also produce distinct signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include those for the methyl and quaternary carbons of the tert-butyl group, as well as distinct signals for the substituted and unsubstituted carbons of the benzene (B151609) ring. In polymers derived from this diamine, such as polyamides, NMR spectra confirm the successful incorporation of the monomer by observing the characteristic resonances of the tert-butyl group and the aromatic backbone. ntu.edu.tw For instance, the signals peculiar to the tert-butyl group appear around 34 ppm (quaternary carbons) and 31 ppm (primary carbons) in the ¹³C NMR spectra of related polymers. ntu.edu.tw

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~1.3 | -C(CH₃)₃ |

| ¹H | Multiplet | ~6.5 - 6.7 | Aromatic-H |

| ¹H | Broad Singlet | Variable | -NH₂ |

| ¹³C | Singlet | ~30 | -C(C H₃)₃ |

| ¹³C | Singlet | ~35 | -C (CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups by measuring the vibrations of molecular bonds. For this compound, the FT-IR spectrum is characterized by distinct absorption bands. The N-H stretching vibrations of the primary amine groups are typically observed as a pair of bands in the region of 3300-3500 cm⁻¹. koreascience.kr Other significant peaks include C-H stretching vibrations from the tert-butyl group and the aromatic ring, and C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹. nih.gov

When this diamine is used to synthesize polymers like polyamides, FT-IR is crucial for monitoring the reaction. The disappearance of the primary amine (NH₂) bands and the appearance of new bands, such as the amide N-H stretching and C=O stretching (Amide I band), confirm the formation of the polymer backbone. ntu.edu.tw

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (sp³) | tert-Butyl | 2850 - 3000 |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm its structure. In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ confirms the compound's molecular weight.

A common fragmentation pathway for this compound involves the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable [M-15]⁺ ion. Further fragmentation can occur through the loss of other small molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.13863 | 137.4 |

| [M+Na]⁺ | C₁₀H₁₆N₂Na⁺ | 187.12057 | 145.1 |

| [M-H]⁻ | C₁₀H₁₅N₂⁻ | 163.12407 | 140.7 |

| [M]⁺ | C₁₀H₁₆N₂⁺ | 164.13080 | 134.3 |

Source: Data derived from predicted values. uni.lu

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity. High-performance liquid chromatography (HPLC) is a commonly employed method.

A typical approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com The retention time of the compound is a characteristic feature used for its identification and quantification. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for analyzing the purity of this relatively volatile diamine.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are critical for evaluating the performance of polymers derived from this compound, especially their behavior at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a key technique used to measure the thermal transitions of polymers, such as the glass transition temperature (Tg). The Tg is a critical property for high-performance polymers, as it defines the upper-temperature limit for their application in a rigid state.

For polyamides and polyimides derived from this compound, the bulky tert-butyl group plays a significant role in thermal properties. This large, non-polar group increases the rotational barrier of the polymer chains and hinders efficient chain packing. koreascience.kr This restricted mobility leads to a higher glass transition temperature compared to analogous polymers without the tert-butyl substituent. koreascience.kr Studies on similar aromatic polyamides and polyimides report high glass transition temperatures, often in the range of 250°C to over 320°C, demonstrating excellent thermal stability suitable for demanding applications. ntu.edu.twresearchgate.net DSC analysis is performed by heating a small sample at a constant rate and measuring the difference in heat flow required to raise the temperature of the sample and a reference. hitachi-hightech.com The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Table 4: Glass Transition Temperatures (Tg) of Aromatic Polyamides Derived from Structurally Related Diamines

| Polymer Type | Diamine Monomer | Glass Transition Temperature (Tg, °C) |

|---|---|---|

| Aromatic Polyamide | Diamine with pendent phenyl moiety | 251–274 |

| Aromatic Polyamide | Diamine with pendent triphenylamine (B166846) and tert-butyl groups | 282–320 |

Source: Data from studies on analogous polymer systems. ntu.edu.twresearchgate.net

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylaniline |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

| Polyamide |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and decomposition profile of polymers. For materials derived from this compound, such as polyamides or polyimides, TGA provides critical data on their upper service temperature and degradation characteristics.

The analysis involves heating a small amount of the material on a precision balance inside a furnace. The temperature is increased at a constant rate, and the resulting weight loss is recorded. The data is typically plotted as a TGA curve, showing the percentage of weight loss on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of weight loss and helps in identifying the temperatures at which the most significant decomposition events occur.

In the context of aromatic polyamides and polyimides incorporating the bulky tert-butyl group from this compound, the TGA curve would be expected to show high thermal stability. The bulky side group can influence the polymer's degradation mechanism and thermal resilience. Research on polymers with similar structures indicates that the initial decomposition temperature (IDT), the temperature at which significant weight loss begins, is a key parameter. Another important metric is the temperature of maximum decomposition rate (Tmax), obtained from the peak of the DTG curve.

Below is a representative data table summarizing the kind of findings one might expect from a TGA study of a polyamide synthesized using this compound.

| Parameter | Value | Description |

| Initial Decomposition Temperature (IDT) | ~450°C | The temperature at which the polymer begins to lose mass, indicating the onset of thermal degradation. |

| Temperature for 10% Weight Loss (T10) | ~480°C | A common metric for comparing the thermal stability of different polymers. |

| Temperature of Maximum Decomposition (Tmax) | ~520°C | The temperature at which the rate of weight loss is highest, corresponding to the main chain scission. |

| Char Yield at 800°C | >50% | The percentage of material remaining at a high temperature, indicating the formation of a stable carbonaceous residue. |

Note: The data in this table is illustrative and based on typical values for high-performance aromatic polyamides.

X-ray Diffraction (XRD) for Morphological Analysis and Crystallinity Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a material. In the study of polymers derived from this compound, XRD is instrumental in determining their morphology, specifically the degree of crystallinity. researchgate.net Polymeric materials can exist in amorphous, semi-crystalline, or crystalline forms, and this structural organization significantly impacts their mechanical, thermal, and optical properties. researchgate.net

The principle of XRD involves directing a beam of X-rays onto the sample. The X-rays are diffracted by the crystalline lattice planes within the material, and the resulting diffraction pattern is detected. The angles and intensities of the diffracted beams provide information about the crystal structure. Crystalline regions produce sharp, well-defined peaks, while amorphous regions result in a broad halo. researchgate.net

A typical XRD analysis would provide data on the diffraction angles (2θ) and the corresponding peak intensities. These peak positions can be used to calculate the d-spacing (interplanar spacing) using Bragg's Law, offering insights into the polymer chain arrangement.

The following table presents hypothetical XRD data for a semi-crystalline polyamide containing this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity | Crystalline Phase Assignment |

| 15.5° | 5.71 | Medium | Reflection from interchain packing |

| 20.8° | 4.27 | High | Primary reflection from organized domains |

| 25.2° | 3.53 | Low | Secondary reflection |

Note: The data in this table is representative and illustrates the type of information obtained from an XRD analysis of a semi-crystalline polymer. The presence of a bulky substituent like the tert-butyl group often leads to a lower degree of crystallinity compared to analogous polymers without such groups, which would be reflected in broader diffraction peaks and a more pronounced amorphous halo.

Future Prospects and Emerging Research Areas for 4 Tert Butylbenzene 1,3 Diamine

Development of Sustainable and Green Synthetic Methodologies

Currently, there is a lack of published research specifically detailing sustainable or "green" synthetic routes for 4-Tert-butylbenzene-1,3-diamine. The general synthesis of aromatic diamines often involves multi-step processes that may include nitration followed by reduction. The development of greener methodologies would likely focus on employing more environmentally benign reagents, reducing solvent usage, and improving energy efficiency, aligning with the broader goals of green chemistry. However, specific studies applying these principles to the synthesis of this compound are not available.

Exploration of Novel Functional Materials with Tuned Properties

The incorporation of aromatic diamines into polymers like polyimides is a common strategy for creating high-performance materials. For instance, a novel aromatic polyimide was prepared using a diamine containing a 4-tert-butyl group, resulting in a flexible and transparent film. koreascience.kr The bulky tert-butyl group can be strategically used to increase the distance between polymer chains, which can enhance properties such as solubility and optical transparency. koreascience.kr While this demonstrates the potential utility of the tert-butylphenyl diamine structure, specific research detailing the use of the 1,3-diamine isomer to create and tune novel functional materials has not been found.

Integration into Smart and Responsive Chemical Systems for Advanced Applications

Smart and responsive chemical systems are materials that can change their properties in response to external stimuli. Aromatic diamines can be foundational components in such systems, for example, in the creation of polymers that respond to changes in pH, temperature, or light. There is currently no specific research available that describes the integration of this compound into these advanced systems.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Engineering

The development of new molecules and their application in advanced materials is a prime example of interdisciplinary research between synthetic chemistry and materials engineering. While this synergy is driving innovation in the broader field of high-performance polymers, specific collaborative research efforts focused on synthesizing this compound and engineering it into new materials are not documented in the available literature.

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butylbenzene-1,3-diamine, and how can reaction yields be optimized?

The synthesis of aromatic diamines like this compound typically involves multi-step protocols, including nitration, reduction, and functional group protection/deprotection. For example, tert-butyl-substituted aromatic compounds are often synthesized via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Optimization of yield requires careful control of reaction stoichiometry, temperature, and solvent polarity. For instance, in analogous diamine syntheses (e.g., 4-methylbenzene-1,3-diamine), binary solvent mixtures (e.g., ethanol/water) enhance solubility and reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- FT-IR : Identify N-H stretching (~3300–3500 cm⁻¹) and bending (~1600 cm⁻¹) vibrations characteristic of primary amines. Tert-butyl C-H stretches appear at ~2960 cm⁻¹ .

- NMR : <sup>1</sup>H NMR should resolve aromatic protons (δ 6.5–7.5 ppm) and tert-butyl protons (δ 1.3 ppm, singlet). <sup>13</sup>C NMR confirms tert-butyl carbons (δ ~30–35 ppm) and aromatic carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify structural integrity .

Advanced Research Questions

Q. How do solute-solvent interactions influence the reactivity of this compound in synthetic applications?

Studies on structurally similar diamines (e.g., 4-methylbenzene-1,3-diamine) reveal that solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) improve solubility of polar intermediates . For example, in Suzuki-Miyaura couplings involving tert-butyl-substituted aromatics, toluene/water biphasic systems enhance coupling efficiency by phase-transfer catalysis .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from variations in assay conditions (pH, temperature) or impurities. To address this:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).

- Control Purity : Confirm compound purity via HPLC (>95%) and characterize by elemental analysis .

- Mechanistic Studies : Employ computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. How can this compound be utilized in material science applications, such as polymer or coordination complex synthesis?

The tert-butyl group enhances steric bulk and solubility, making this diamine a valuable monomer for:

- Polyamides/Polymers : React with diacid chlorides to form heat-resistant polymers.

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to create porous structures for gas storage .

- Crosslinking Agents : Improve mechanical properties in epoxy resins .

Experimental Safety & Waste Management

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before transferring to licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.